molecular formula C8H4ClF3O2 B13595226 1-(2-Chloro-6-hydroxyphenyl)-2,2,2-trifluoroethan-1-one

1-(2-Chloro-6-hydroxyphenyl)-2,2,2-trifluoroethan-1-one

Cat. No.: B13595226
M. Wt: 224.56 g/mol
InChI Key: XEDDIEQKIMWURA-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-hydroxyphenyl)-2,2,2-trifluoroethan-1-one is a chemical compound with the molecular formula C8H5ClF3O2 It is known for its unique structure, which includes a chloro group, a hydroxy group, and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-6-hydroxyphenyl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 2-chloro-6-hydroxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-6-hydroxyphenyl)-2,2,2-trifluoroethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1-(2-Chloro-6-hydroxyphenyl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-hydroxyphenyl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The chloro and hydroxy groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The trifluoromethyl group can enhance the compound’s stability and reactivity, making it a valuable tool in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloro-6-hydroxyphenyl)ethanone
  • 1-(2-Chloro-5-methylphenyl)ethanone
  • 1-(2-Chloro-5-methoxyphenyl)ethanone

Uniqueness

1-(2-Chloro-6-hydroxyphenyl)-2,2,2-trifluoroethan-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly useful in applications where these properties are desirable.

Properties

Molecular Formula

C8H4ClF3O2

Molecular Weight

224.56 g/mol

IUPAC Name

1-(2-chloro-6-hydroxyphenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C8H4ClF3O2/c9-4-2-1-3-5(13)6(4)7(14)8(10,11)12/h1-3,13H

InChI Key

XEDDIEQKIMWURA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)C(F)(F)F)O

Origin of Product

United States

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